molecular formula C13H11NO2 B12453437 3-(furan-2-yl)-N-phenylprop-2-enamide

3-(furan-2-yl)-N-phenylprop-2-enamide

Cat. No.: B12453437
M. Wt: 213.23 g/mol
InChI Key: MCMXBVCCALXJPS-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-N-phenylprop-2-enamide is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N-phenylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with aniline in the presence of a base, followed by the addition of acetic anhydride. This method typically requires mild reaction conditions and yields the desired product with good purity .

Another method involves the use of triflic acid (TfOH) as a catalyst for the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes. This reaction proceeds under superelectrophilic activation conditions and results in the formation of 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and the use of efficient catalysts are crucial for achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction of the double bond in the prop-2-enamide moiety can yield saturated amides.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated amides.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

3-(furan-2-yl)-N-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties against bacteria and fungi.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and phenylprop-2-enamide moiety can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)propenoic acid: A related compound with similar structural features but lacking the phenyl group.

    3-(furan-2-yl)propanoic acid: A saturated analog with a similar furan ring but different functional groups.

    3-(furan-2-yl)prop-2-en-1-one: A compound with a similar furan ring and enone moiety.

Uniqueness

3-(furan-2-yl)-N-phenylprop-2-enamide is unique due to the presence of both the furan ring and the phenylprop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential antimicrobial activity further highlight its uniqueness compared to other furan derivatives .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-(furan-2-yl)-N-phenylprop-2-enamide

InChI

InChI=1S/C13H11NO2/c15-13(9-8-12-7-4-10-16-12)14-11-5-2-1-3-6-11/h1-10H,(H,14,15)

InChI Key

MCMXBVCCALXJPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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